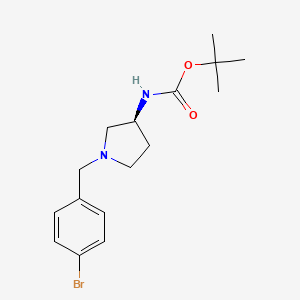

(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286208-27-2) is a chiral organic compound with the molecular formula C₁₆H₂₃BrN₂O₂ and a molar mass of 355.27 g/mol . It features a pyrrolidine ring substituted with a 4-bromobenzyl group and a tert-butyl carbamate moiety at the 3-position.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZZAGNHGKVPQM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122349 | |

| Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-27-2 | |

| Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-[(4-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromobenzyl moiety.

Scientific Research Applications

(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations: Bromo vs. Chloro Analogs

The 4-chloro analog, (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS: 169452-10-2), differs only in the halogen substituent (Cl instead of Br). Key comparative data are summarized below:

| Property | 4-Bromo Derivative (S-enantiomer) | 4-Chloro Derivative (S-enantiomer) |

|---|---|---|

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | C₁₆H₂₃ClN₂O₂ |

| Molar Mass (g/mol) | 355.27 | 310.82 |

| Density (g/cm³) | Not reported | 1.17 ± 0.1 (Predicted) |

| Boiling Point (°C) | Not reported | 410.9 ± 40.0 (Predicted) |

| pKa | Not reported | 12.30 ± 0.20 (Predicted) |

The chloro derivative exhibits a lower molar mass and higher predicted boiling point compared to the bromo compound, likely due to differences in halogen atomic weight and polarizability. The bromo group’s larger size may enhance lipophilicity, influencing solubility and membrane permeability in biological systems .

Enantiomeric Comparison: (S) vs. (R) Configurations

The (R)-enantiomer of the 4-bromo compound (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-07-5) shares the same molecular formula (C₁₆H₂₃BrN₂O₂) and molar mass but differs in stereochemistry at the pyrrolidine 3-position . While physical properties (e.g., density, boiling point) are expected to be identical, biological activity may diverge significantly. For example, enantiomers often exhibit distinct binding affinities to chiral targets such as enzymes or receptors.

Structural Analogs: Modifications to the Core Scaffold

Several structurally related compounds highlight the impact of ring systems and substituents:

| Compound (CAS) | Key Structural Difference | Similarity Score |

|---|---|---|

| 99735-30-5 | Lacks 4-bromo substituent (benzyl only) | 0.94 |

| 216854-24-9 | Piperidine ring instead of pyrrolidine | 0.91 |

| 149771-43-7 | Bicyclic 3,8-diazabicyclo[3.2.1]octane | 0.89 |

| 131878-23-4 | (R)-enantiomer of benzyl-pyrrolidine | 0.94 |

- 216854-24-9 : Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) may affect conformational flexibility and hydrogen-bonding capacity .

- 149771-43-7 : The bicyclic structure introduces rigidity, which could enhance target selectivity but complicate synthesis .

Key Research Findings and Implications

- Halogen Effects : Bromine’s higher atomic weight and polarizability compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding) in the 4-bromo derivative, relevant to crystallography or protein-ligand studies .

- Stereochemical Sensitivity : The (S)-configuration is often prioritized in drug discovery due to its prevalence in bioactive molecules, though empirical testing remains essential .

- Structural Flexibility vs.

Biological Activity

(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C₁₆H₂₃BrN₂O₂

- IUPAC Name : tert-butyl (3S)-1-(4-bromobenzyl)-3-pyrrolidinylcarbamate

- CAS Number : 847728-89-6

The compound features a pyrrolidine ring substituted with a bromobenzyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromobenzyl moiety may enhance the interaction with cellular targets involved in tumorigenesis.

- Antimicrobial Properties : Research indicates that derivatives of bromophenyl compounds demonstrate antimicrobial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties, warranting further investigation.

- Neuroprotective Effects : Compounds containing pyrrolidine rings have been associated with neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission and neuroprotection.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Potential modulation of neurotransmitters |

Case Study 1: Anticancer Screening

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells. The compound's structure was linked to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Evaluation

In a comparative study, this compound was tested against various bacterial strains. Results indicated moderate activity against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the tert-butyl carbamate (Boc) group into pyrrolidine derivatives like (S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate?

- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in 1,4-dioxane/water mixtures). Temperature control (0°C to room temperature) and stoichiometric ratios (e.g., 1.5 equivalents of Boc₂O) are critical to prevent side reactions like over-carbamation or decomposition . Post-reaction purification often involves acid-base extraction or silica gel chromatography to isolate the product.

Q. How can researchers confirm the stereochemical integrity of the (S)-configuration in this compound?

- Methodological Answer : Chiral HPLC or polarimetry is standard for verifying enantiopurity. For structural validation, X-ray crystallography or NOESY NMR can resolve spatial arrangements. Comparative analysis with known (R)- or racemic analogs (e.g., retention times in chiral columns) is also effective .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, general carbamate handling precautions apply: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 4-bromobenzyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The bromine atom at the para position of the benzyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous THF at 60–80°C. Monitor reaction progress via TLC or LC-MS to avoid dehalogenation side reactions .

Q. What experimental approaches can mitigate Hofmann elimination during Boc deprotection of this compound?

- Methodological Answer : Hofmann elimination (forming alkenes) occurs under strong bases like NaOH. To prevent this, use milder acidic conditions (e.g., HCl in dioxane or TFA in DCM) at 0–25°C. Monitor pH to ensure complete deprotection without degrading the pyrrolidine ring .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. Solvent effects (e.g., water vs. DMSO) can be simulated using COSMO-RS. Validate predictions with accelerated stability studies (40–60°C, pH 1–13) and HPLC analysis .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes. For aqueous solutions, adjust pH to protonate the pyrrolidine nitrogen (if feasible). LogP values (calculated via ChemDraw or experimental shake-flask methods) guide solvent selection .

Data Contradictions and Resolution

Q. Conflicting reports exist on the carbamate’s resistance to enzymatic hydrolysis. How can this be resolved experimentally?

- Methodological Answer : Conduct enzymatic assays with esterases (e.g., porcine liver esterase) or proteases (e.g., trypsin) in PBS (pH 7.4) at 37°C. Monitor hydrolysis via LC-MS or fluorescent tags. Compare with control compounds (e.g., methyl carbamate) to differentiate enzyme-specific vs. pH-driven degradation .

Analytical Techniques Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.